molecular formula C7H7ClN2O2 B2995406 2-Chloro-5-hydrazinylbenzoic acid CAS No. 327092-95-5

2-Chloro-5-hydrazinylbenzoic acid

Cat. No.: B2995406
CAS No.: 327092-95-5
M. Wt: 186.6
InChI Key: XZZARLOUWYGFQW-UHFFFAOYSA-N
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Description

2-Chloro-5-hydrazinylbenzoic acid is an organic compound with the molecular formula C7H6ClN2O2. It is characterized by the presence of a chloro group (-Cl) and a hydrazinyl group (-NH-NH2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydrazinylbenzoic acid typically involves the chlorination of 5-hydrazinylbenzoic acid. This can be achieved through the reaction of benzoic acid with hydrazine in the presence of a chlorinating agent such as thionyl chloride (SOCl2). The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-hydrazinylbenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the hydrazinyl group to a diazo group.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the chloro group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as ammonia (NH3) or amines, to replace the chloro group.

Major Products Formed:

  • Oxidation: Formation of 2-Chloro-5-diazobenzoic acid.

  • Reduction: Formation of 2-Hydroxy-5-hydrazinylbenzoic acid.

  • Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-hydrazinylbenzoic acid has several scientific research applications, including:

  • Chemistry: It serves as a precursor for the synthesis of other chemical compounds, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloro-5-hydroxybenzoic acid

  • 2-Chloro-5-aminobenzoic acid

  • 2-Chloro-5-diazobenzoic acid

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Properties

IUPAC Name

2-chloro-5-hydrazinylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-2-1-4(10-9)3-5(6)7(11)12/h1-3,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZARLOUWYGFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333161
Record name 2-chloro-5-hydrazinylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327092-95-5
Record name 2-chloro-5-hydrazinylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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